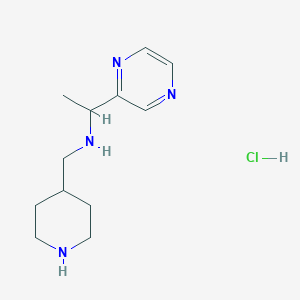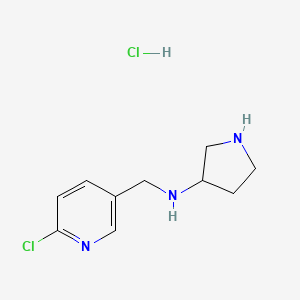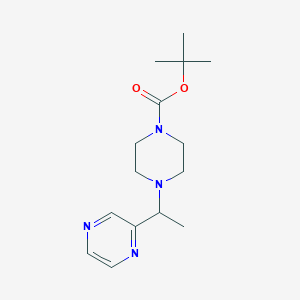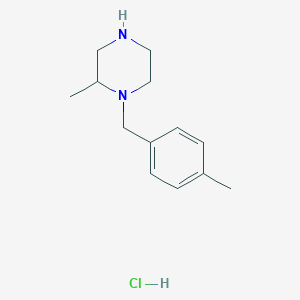![molecular formula C16H24N4O4 B3229685 tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate CAS No. 1289386-01-1](/img/structure/B3229685.png)
tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Descripción general
Descripción
Tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
Tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate inhibits BTK by binding to its active site, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and subsequent inhibition of cancer cell growth. Furthermore, this compound has been shown to have a synergistic effect with other drugs such as venetoclax and ibrutinib, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have low toxicity and good tolerability in preclinical studies. In addition, this compound has been found to have good brain penetration, which makes it a potential candidate for the treatment of central nervous system (CNS) malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate is its specificity towards BTK, which reduces off-target effects and toxicity. However, one limitation of this compound is its poor solubility, which can affect its efficacy and bioavailability. Furthermore, this compound has only been studied in preclinical models, and its efficacy and safety in humans are yet to be determined.
Direcciones Futuras
There are several future directions for the study of tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate. One potential direction is to investigate its efficacy in combination with other drugs for the treatment of various cancers. Another direction is to study its potential for the treatment of CNS malignancies. Furthermore, the development of more efficient synthesis methods and formulations can improve its efficacy and bioavailability. Overall, the study of this compound has the potential to provide new insights into the treatment of cancer and improve patient outcomes.
Aplicaciones Científicas De Investigación
Tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate has been studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as an inhibitor of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling. This compound has been found to be effective in inhibiting the growth of various cancer cell lines, including mantle cell lymphoma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma.
Propiedades
IUPAC Name |
tert-butyl N-[4-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-12-8-6-11(7-9-12)18-14-13(20(22)23)5-4-10-17-14/h4-5,10-12H,6-9H2,1-3H3,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSASRJFSOBYKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121189 | |
| Record name | Carbamic acid, N-[trans-4-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289386-01-1 | |
| Record name | Carbamic acid, N-[trans-4-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


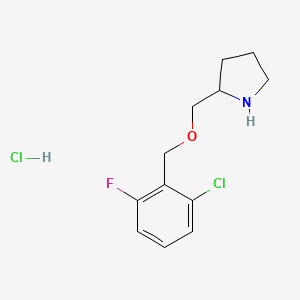
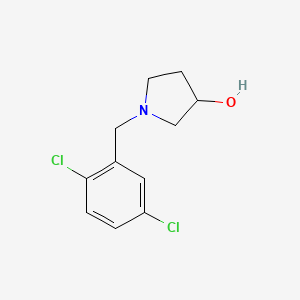
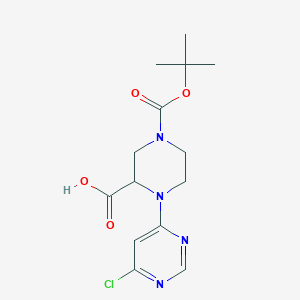
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol](/img/structure/B3229646.png)
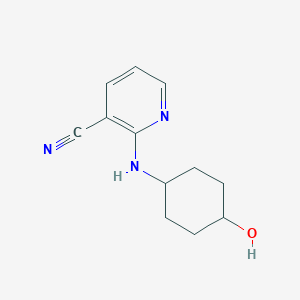



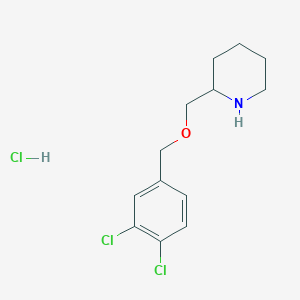
![Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3229670.png)
